molecular formula C11H10FN3 B2848539 5-Fluoro-6-methyl-N-phenylpyrimidin-4-amine CAS No. 2415602-43-4

5-Fluoro-6-methyl-N-phenylpyrimidin-4-amine

Cat. No. B2848539
CAS RN: 2415602-43-4
M. Wt: 203.22
InChI Key: XUDXDLDZSRNSQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-6-methyl-N-phenylpyrimidin-4-amine is a chemical compound that belongs to the pyrimidine class of organic compounds. It has a molecular formula of C13H11FN4 and a molecular weight of 244.25 g/mol. This compound has gained significant attention in the scientific community due to its potential applications in drug development and disease treatment.

Mechanism of Action

The mechanism of action of 5-Fluoro-6-methyl-N-phenylpyrimidin-4-amine involves the inhibition of protein kinases, particularly the Aurora kinase family. This results in the disruption of cell division and proliferation, leading to the induction of apoptosis (programmed cell death) in cancer cells. Additionally, it has also been found to inhibit the growth of several fungal and bacterial strains by disrupting their cell wall synthesis and membrane integrity.
Biochemical and Physiological Effects
Studies have shown that 5-Fluoro-6-methyl-N-phenylpyrimidin-4-amine exhibits potent cytotoxic effects on cancer cells, with IC50 values in the low micromolar range. It has also been found to induce cell cycle arrest and apoptosis in cancer cells, while exhibiting minimal toxicity towards normal cells. Additionally, it has been found to exhibit antifungal and antimicrobial activity, indicating its potential use in the treatment of infectious diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-Fluoro-6-methyl-N-phenylpyrimidin-4-amine is its potent inhibitory activity against protein kinases, particularly the Aurora kinase family. This makes it a promising candidate for the development of anticancer drugs. Additionally, it has also been found to exhibit antifungal and antimicrobial activity, indicating its potential use in the treatment of infectious diseases. However, one of the limitations of this compound is its relatively low yield during synthesis, which can make large-scale production difficult.

Future Directions

There are several future directions for the study of 5-Fluoro-6-methyl-N-phenylpyrimidin-4-amine. One area of research could be the development of more efficient synthesis methods to increase the yield of the compound. Additionally, further studies could be conducted to investigate its potential applications in the treatment of other diseases, such as viral infections and autoimmune disorders. Furthermore, the development of more potent and selective inhibitors of protein kinases could also be explored, with the aim of improving the efficacy and safety of anticancer drugs.

Synthesis Methods

The synthesis of 5-Fluoro-6-methyl-N-phenylpyrimidin-4-amine involves the reaction of 5-fluoro-6-methyl-2-nitropyrimidine with aniline in the presence of a reducing agent such as iron powder or tin (II) chloride. The reaction is carried out in a solvent such as ethanol or ethyl acetate, and the product is obtained through filtration and purification steps. The yield of the product is typically around 60-70%.

Scientific Research Applications

5-Fluoro-6-methyl-N-phenylpyrimidin-4-amine has been extensively studied for its potential applications in drug development. It has been found to exhibit potent inhibitory activity against several protein kinases, including the Aurora kinase family, which are involved in cell division and proliferation. This makes it a promising candidate for the development of anticancer drugs. Additionally, it has also been found to exhibit antifungal and antimicrobial activity, indicating its potential use in the treatment of infectious diseases.

properties

IUPAC Name

5-fluoro-6-methyl-N-phenylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3/c1-8-10(12)11(14-7-13-8)15-9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDXDLDZSRNSQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)NC2=CC=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-6-methyl-N-phenylpyrimidin-4-amine

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